Yunaconitoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

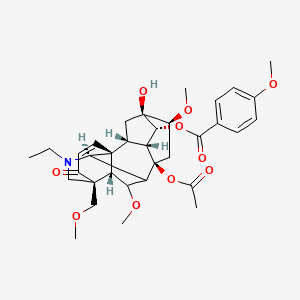

[(1R,2R,3R,4R,5S,6S,8R,10R,13R,17S,18R)-8-acetyloxy-11-ethyl-5-hydroxy-6,18-dimethoxy-13-(methoxymethyl)-14-oxo-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadec-15-en-4-yl] 4-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H43NO10/c1-7-35-16-31(17-40-3)22(37)12-13-32-21-14-33(39)23(42-5)15-34(45-18(2)36,25(28(32)35)26(43-6)27(31)32)24(21)29(33)44-30(38)19-8-10-20(41-4)11-9-19/h8-13,21,23-29,39H,7,14-17H2,1-6H3/t21-,23+,24-,25?,26+,27-,28-,29-,31+,32-,33+,34-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHTGLCWQWPWURU-LDZUBTFUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CC2(C3C(C4C1C3(C=CC2=O)C5CC6(C(CC4(C5C6OC(=O)C7=CC=C(C=C7)OC)OC(=O)C)OC)O)OC)COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C[C@]2([C@H]3[C@H](C4[C@@H]1[C@]3(C=CC2=O)[C@@H]5C[C@@]6([C@H](C[C@]4([C@H]5[C@H]6OC(=O)C7=CC=C(C=C7)OC)OC(=O)C)OC)O)OC)COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H43NO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

625.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Natural Source of Yunaconitoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Yunaconitoline, a C19-diterpenoid alkaloid, is a complex natural product found within the genus Aconitum. This technical guide provides an in-depth overview of the primary natural source of this compound, its biosynthetic origins, and methodologies for its extraction and analysis. Quantitative data on related compounds in the source plant are presented, and a detailed experimental protocol for alkaloid analysis is provided. Furthermore, this document includes a visualization of the general biosynthetic pathway of C19-diterpenoid alkaloids, offering a foundational understanding of this compound's formation in nature.

Primary Natural Source

The principal natural source of this compound is the root of Aconitum bulleyanum , a plant belonging to the Ranunculaceae family.[1] This species has been the subject of phytochemical investigations that have led to the isolation and identification of this compound along with several other related diterpenoid alkaloids.

A study on the chemical constituents of the chloroform fraction of Aconitum bulleyanum identified this compound as a key component.[2][3] Other compounds isolated from this plant for the first time in that study include crassicaudine, foresaconitine, chasmaconitine, bulleyaconitine A, and franchetine, alongside the common plant sterol, beta-sitosterol.[2][3]

Quantitative Data

| Compound | Type |

| This compound | C19-Diterpenoid Alkaloid |

| Crassicaudine | Diterpenoid Alkaloid |

| Foresaconitine | Diterpenoid Alkaloid |

| Chasmaconitine | Diterpenoid Alkaloid |

| Bulleyaconitine A | Diterpenoid Alkaloid |

| Franchetine | Diterpenoid Alkaloid |

| beta-Sitosterol | Sterol |

Table 1: Chemical constituents identified in Aconitum bulleyanum.[2][3]

Biosynthesis of this compound

The biosynthesis of this compound, as a C19-diterpenoid alkaloid, is part of a complex pathway that originates from the general terpenoid pathway. The biosynthesis of these alkaloids begins with the cyclization of geranylgeranyl pyrophosphate (GGPP).

The initial steps involve the formation of a C20-diterpene skeleton. GGPP is first cyclized to produce ent-copalyl diphosphate, which then undergoes further cyclization and rearrangement to form key intermediates such as ent-kaurene or ent-atisane. These C20 precursors are then believed to undergo a series of oxidative reactions and skeletal rearrangements, including the loss of one carbon atom, to form the characteristic C19 skeleton of this compound. The nitrogen atom is incorporated into the molecule, leading to the final alkaloid structure.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Yunaconitoline Powder

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of Yunaconitoline, a diterpenoid alkaloid isolated from the roots of Aconitum bulleyanum. Due to the limited availability of specific experimental data for this compound powder in public literature, this guide also incorporates data from closely related aconitine-type alkaloids to provide a more complete profile. All quantitative data is presented in structured tables, and detailed experimental protocols for key analytical methods are provided.

Physicochemical Properties

Table 1: Physical Properties of this compound and Aconitine

| Property | This compound (Predicted) | Aconitine (Experimental) |

| Molecular Formula | C34H43NO10[1] | C34H47NO11[1] |

| Molecular Weight | 625.71 g/mol [1] | 645.75 g/mol [1] |

| Melting Point | Not available | 198 - 199 °C[1] |

| Boiling Point | 711.5 ± 60.0 °C | Not available |

| Density | 1.35 ± 0.1 g/cm³ | Not available |

| Appearance | Not available | White crystalline solid[1] |

Table 2: Chemical Properties of this compound and Aconitine

| Property | This compound (Predicted) | Aconitine (Experimental) |

| pKa | 12.82 ± 0.70 | 5.88 (at 25°C)[1] |

| Solubility | Not available | Water: 0.26 g/L (15 °C)[1] |

| Stability | Stable at normal temperatures and pressures.[1] | Stable at normal temperatures and pressures.[1] |

| Incompatibilities | Strong oxidizing agents, Strong bases.[1] | Strong oxidizing agents, Strong bases.[1] |

Spectroscopic Data

Detailed spectroscopic data for this compound is not widely published. However, based on the analysis of related aconitine-type alkaloids, the following provides an overview of the expected spectroscopic characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Specific ¹H and ¹³C NMR chemical shifts for this compound are not available in the reviewed literature. For structurally similar quinoline and aconitine-type alkaloids, characteristic chemical shifts are observed.[2][3][4][5] The analysis of these related compounds can guide the interpretation of this compound's NMR spectra.

Mass Spectrometry (MS)

The fragmentation patterns of aconitine-type alkaloids in mass spectrometry are well-documented and can be used to aid in the structural elucidation of this compound.[6] Key fragmentation pathways often involve the neutral loss of acetic acid and benzoic acid from the parent molecule.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups. Analysis of various Aconitum species has shown that different components exhibit unique IR frequencies, which can be useful for identification.[7] For related aconitine alkaloids, characteristic absorption bands for N-H, C=N, and C-N stretching vibrations have been identified.[8]

Experimental Protocols

The following sections detail established experimental protocols for the determination of key physical and chemical properties of aconitine-type alkaloids, which can be readily adapted for the analysis of this compound powder.

Determination of Melting Point

The melting point of a crystalline solid is a critical indicator of its purity.

Methodology:

-

Sample Preparation: A small amount of the finely powdered, dry this compound sample is packed into a capillary tube to a height of 2.5-3.5 mm.[9][10]

-

Apparatus: A calibrated melting point apparatus is used.

-

Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a controlled rate, typically 1°C per minute, starting from a temperature about 5°C below the expected melting point.[9]

-

Data Recording: The temperature at which the substance begins to melt (onset point) and the temperature at which it is completely molten (clear point) are recorded to define the melting range.[9][11]

Determination of Solubility

The "shake-flask" method is a widely accepted technique for determining the equilibrium solubility of a compound.

Methodology:

-

Preparation: An excess amount of this compound powder is added to a known volume of the desired solvent (e.g., water, ethanol) in a sealed flask.

-

Equilibration: The flask is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).

-

Sample Analysis: After equilibration, the suspension is filtered to remove undissolved solid. The concentration of this compound in the clear filtrate is then determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[12][13]

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

HPLC is a robust method for separating and quantifying alkaloids.

Methodology:

-

Instrumentation: A standard HPLC system equipped with a UV detector is used.

-

Column: A reversed-phase C18 column is commonly employed for the separation of aconitine-type alkaloids.

-

Mobile Phase: A gradient elution is typically used, often consisting of a mixture of acetonitrile and a buffer solution (e.g., ammonium hydrogen carbonate).[14]

-

Detection: The UV detector is set to a wavelength where this compound exhibits maximum absorbance.

-

Quantification: A calibration curve is generated using standard solutions of known concentrations to quantify the amount of this compound in the sample.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Identification and Confirmation

LC-MS/MS provides high sensitivity and specificity for the identification and structural confirmation of alkaloids.

Methodology:

-

Instrumentation: An LC system coupled to a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF).

-

Ionization: Electrospray ionization (ESI) in positive ion mode is typically used.[15]

-

MS/MS Analysis: Precursor ions corresponding to this compound are selected and fragmented to produce a characteristic product ion spectrum, which can be used for structural confirmation.[16][17][18]

Biological Activity and Signaling Pathways

While the specific signaling pathways of this compound have not been fully elucidated, the pharmacological activities of the closely related aconitine provide valuable insights. Aconitine is known to exert its effects by modulating ion channels and influencing key signaling pathways involved in inflammation and cell survival.[19][20][21]

Potential Mechanism of Action

Based on studies of aconitine, this compound may exhibit its biological effects through the following mechanisms:

-

Ion Channel Modulation: Aconitine is a known activator of voltage-gated sodium channels, leading to prolonged depolarization of excitable membranes in neurons and muscle cells.[21]

-

MAPK Pathway: Aconitine has been shown to modulate the phosphorylation of Mitogen-Activated Protein Kinases (MAPKs), which are critical regulators of cell proliferation, differentiation, and apoptosis.[19]

-

NF-κB Signaling: Aconitine can influence the NF-κB signaling pathway, a key regulator of the inflammatory response, by affecting the expression of pro-inflammatory cytokines.[22]

Visualizing Potential Signaling Pathways

The following diagrams illustrate the potential signaling pathways that may be modulated by this compound, based on the known mechanisms of aconitine.

Caption: Experimental workflow for the isolation and analysis of this compound.

Caption: Potential signaling pathways modulated by this compound.

Conclusion

This compound is a diterpenoid alkaloid with significant potential for further scientific investigation. While a complete experimental profile of its physical and chemical properties is not yet available, this guide provides a comprehensive summary of the current knowledge and outlines the necessary experimental protocols for its detailed characterization. The structural similarity of this compound to other well-studied aconitine-type alkaloids suggests that it may possess interesting pharmacological activities, warranting further research into its mechanism of action and potential therapeutic applications. This guide serves as a valuable resource for researchers embarking on the study of this complex natural product.

References

- 1. Aconitine(302-27-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. tsijournals.com [tsijournals.com]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Characterization of aconitine-type alkaloids in the flowers of Aconitum kusnezoffii by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ZIF-8 Selective Dispersive Solid-Phase Extraction-LC-MS/MS Method for the Determination of Aconitine alkaloids in Rat Plasma: Application in Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. thinksrs.com [thinksrs.com]

- 10. uomus.edu.iq [uomus.edu.iq]

- 11. chem.ucalgary.ca [chem.ucalgary.ca]

- 12. lup.lub.lu.se [lup.lub.lu.se]

- 13. SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT | PharmaTutor [pharmatutor.org]

- 14. researchgate.net [researchgate.net]

- 15. Frontiers | Metabolomics of Clinical Poisoning by Aconitum Alkaloids Using Derivatization LC-MS [frontiersin.org]

- 16. Determination of Aconitum Alkaloids in Dietary Supplements and Raw Botanical Materials by Liquid Chromatography/UV Detection with Confirmation by Liquid Chromatography/Tandem Mass Spectrometry: Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]

- 17. sciex.com [sciex.com]

- 18. sciex.com [sciex.com]

- 19. Aconitine and its derivatives: bioactivities, structure-activity relationships and preliminary molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Aconitine induces cell apoptosis via mitochondria and death receptor signaling pathways in hippocampus cell line [agris.fao.org]

- 21. mdpi.com [mdpi.com]

- 22. researchgate.net [researchgate.net]

Unraveling the Enigma: A Technical Guide to the Ion Channel Pharmacology of Yunaconitoline and Related Aconitum Alkaloids

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the mechanism of action of Yunaconitoline on ion channels is limited in the public domain. This guide provides an in-depth analysis of the ion channel pharmacology of the closely related and well-studied Aconitum alkaloids, aconitine and lappaconitine, to infer the potential mechanisms of this compound and to provide a framework for future research. All data presented herein pertains to aconitine and lappaconitine unless explicitly stated otherwise.

Introduction

This compound is a diterpenoid alkaloid isolated from plants of the Aconitum genus. While its specific pharmacology is not extensively characterized, the alkaloids from this genus, particularly aconitine and lappaconitine, are known for their potent effects on various ion channels, leading to significant physiological and toxicological outcomes. These compounds have been a subject of interest for their potential therapeutic applications, ranging from analgesia to anti-arrhythmic effects, as well as for understanding their mechanisms of toxicity. This technical guide synthesizes the available data on the interaction of aconitine and lappaconitine with voltage-gated sodium, potassium, and calcium channels, providing a comprehensive overview of their mechanisms of action, quantitative effects, and the experimental protocols used for their study. This information serves as a critical foundation for researchers investigating this compound.

Core Mechanism of Action: Targeting Voltage-Gated Ion Channels

The primary molecular targets of Aconitum alkaloids are voltage-gated ion channels, which are crucial for the generation and propagation of action potentials in excitable cells such as neurons and cardiomyocytes. By modulating the function of these channels, these alkaloids can profoundly alter cellular excitability.

Voltage-Gated Sodium Channels (VGSCs)

The most well-documented effect of aconitine and related alkaloids is their interaction with voltage-gated sodium channels.

Aconitine acts as a potent activator of VGSCs. It binds to the neurotoxin binding site 2 on the alpha subunit of the channel protein[1][2]. This binding has several key consequences:

-

Persistent Activation: Aconitine binding causes the sodium channels to remain open for a longer duration, leading to a persistent influx of sodium ions[1]. This prevents the repolarization of the cell membrane.

-

Shift in Activation Voltage: Aconitine causes a hyperpolarizing shift in the voltage-dependence of activation, meaning the channels can open at more negative membrane potentials than usual[3][4].

-

Inhibition of Inactivation: The conformational change from the active to the inactive state of the sodium channel is suppressed by aconitine[1].

In contrast, lappaconitine generally acts as a blocker of VGSCs, although its effects can be complex. It has been shown to irreversibly block open human heart sodium channels (hH1) by binding to the site 2 receptor[5]. This blockade is state-dependent, with a higher affinity for the open state of the channel[5]. Some studies suggest that lappaconitine may also have effects on potassium and calcium channels[6][7].

The differing effects of aconitine (activator) and lappaconitine (blocker) on sodium channels, despite their structural similarities, highlight the subtle structure-activity relationships that likely also govern the action of this compound.

Voltage-Gated Potassium Channels (VGPCs)

Aconitum alkaloids also modulate the function of potassium channels, which are critical for membrane repolarization. Aconitine has been shown to block HERG (human Ether-à-go-go-Related Gene) and Kv1.5 potassium channels[8]. This blockade is state-dependent, with a preference for the open state of the channel[8]. The inhibition of these potassium currents can delay repolarization, contributing to the pro-arrhythmic effects of aconitine.

Lappaconitine and its derivatives have also been shown to block delayed rectifier potassium currents, which may contribute to their anti-arrhythmic effects[7].

Voltage-Gated Calcium Channels (VGCCs)

The effects of Aconitum alkaloids on calcium channels are also significant, particularly in cardiac tissue. Aconitine has been found to markedly reduce L-type calcium channel (LTCC) currents in human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs)[9][10][11]. This is associated with a positive-shift of activation and a negative shift of inactivation[9][10][11]. Paradoxically, at higher concentrations, aconitine can increase intracellular calcium concentration, potentially by altering the function of the sodium-calcium exchanger (NCX) and SERCA2a[12].

The analgesic effect of lappaconitine may be related to a decrease in cellular calcium availability[13]. Studies in Helix pomatia neurons showed that lappaconitine has a reversible blocking action on calcium channels[14].

Quantitative Data on Ion Channel Modulation

The following tables summarize the available quantitative data for the effects of aconitine and lappaconitine on various ion channels. This data is essential for understanding the potency and selectivity of these compounds and serves as a benchmark for future studies on this compound.

Table 1: Effects of Aconitine on Voltage-Gated Ion Channels

| Ion Channel | Cell Type/Expression System | Effect | Potency (IC50 / Kd) | Reference |

| Sodium Channels | ||||

| Nav1.5 (human) | - | Partial Agonist | 3 x 10⁻⁵ to 1 x 10⁻⁴ M | [15] |

| Nav (rat) | - | Partial Agonist | Kd: 1.2 µM | [15] |

| Nav1.7 | - | Inhibition | IC50: 59.30 µmol/L | [16] |

| Potassium Channels | ||||

| HERG | Xenopus laevis oocytes | Blockade (Open State) | IC50: 1.801 +/- 0.332 µM | [8] |

| Kv1.5 | Xenopus laevis oocytes | Blockade (Open State) | IC50: 0.796 +/- 0.123 µM | [8] |

| Calcium Channels | ||||

| L-type (human) | hiPSC-CMs | Reduction of current | Concentration-dependent (0.3 - 3.0 µM) | [9][10][11] |

Table 2: Effects of Lappaconitine on Voltage-Gated Ion Channels

| Ion Channel | Cell Type/Expression System | Effect | Potency (IC50) | Reference |

| Sodium Channels | ||||

| Nav1.7 | HEK293 cells | Inhibition (Voltage-dependent) | 27.67 (15.68–39.66) µmol/L at -70 mV | [16][17][18][19] |

| hH1 (human heart) | - | Irreversible Block (Open State) | - | [5] |

| Calcium Channels | ||||

| Calcium Channels | Helix pomatia neurons | Reversible Blockade | 4 mM | [14] |

Experimental Protocols

The study of the effects of Aconitum alkaloids on ion channels predominantly relies on electrophysiological techniques, particularly the patch-clamp method.

Whole-Cell Patch-Clamp Electrophysiology

This is the gold standard technique for measuring ion channel activity and pharmacology[20].

Objective: To record the ionic currents flowing through the entire cell membrane in response to controlled voltage steps, and to measure the effect of the test compound (e.g., this compound) on these currents.

Materials:

-

Cell Culture: A cell line stably expressing the ion channel of interest (e.g., HEK293 cells transfected with Nav1.7) or primary cells (e.g., isolated cardiomyocytes or neurons).

-

External (Bath) Solution: Contains physiological concentrations of ions (e.g., NaCl, KCl, CaCl2, MgCl2, HEPES, glucose) to maintain cell viability. The specific composition will vary depending on the ion channel being studied.

-

Internal (Pipette) Solution: Fills the patch pipette and mimics the intracellular ionic environment (e.g., KCl, MgCl2, EGTA, HEPES, ATP).

-

Patch Pipettes: Pulled from borosilicate glass capillaries with a tip resistance of 1.5-3 MΩ.

-

Patch-Clamp Amplifier and Data Acquisition System: (e.g., Axopatch 700B).

-

Microscope: To visualize the cells.

-

Micromanipulator: For precise positioning of the patch pipette.

Procedure:

-

Cell Preparation: Plate cells on glass coverslips and place them in a recording chamber on the microscope stage. Perfuse the chamber with the external solution.

-

Pipette Positioning: Under microscopic guidance, carefully lower the patch pipette filled with internal solution towards a target cell.

-

Giga-seal Formation: Apply gentle suction to the pipette to form a high-resistance seal (a "giga-seal") between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusional access to the cell's interior.

-

Voltage-Clamp Recordings:

-

Hold the cell membrane at a specific holding potential (e.g., -70 mV).

-

Apply a series of voltage steps (a "voltage protocol") to activate, inactivate, and de-activate the ion channels of interest.

-

Record the resulting ionic currents.

-

-

Compound Application: Perfuse the recording chamber with the external solution containing the desired concentration of the test compound (e.g., this compound).

-

Data Acquisition: Record the ionic currents in the presence of the compound using the same voltage protocol.

-

Data Analysis: Analyze the changes in current amplitude, activation and inactivation kinetics, and voltage-dependence to determine the effect of the compound. For dose-response analysis, repeat the experiment with a range of compound concentrations to calculate the IC50 or EC50.

Visualizing Mechanisms and Workflows

Signaling Pathway of Aconitine on Sodium Channels

Caption: Aconitine's interaction with voltage-gated sodium channels.

Experimental Workflow for Ion Channel Pharmacology

Caption: Workflow for studying this compound's effects using patch-clamp.

Logical Relationship of Aconitum Alkaloid Effects

References

- 1. Aconitine - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Modified kinetics and selectivity of sodium channels in frog skeletal muscle fibers treated with aconitine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Gating and selectivity of aconitine-modified sodium channels in neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Irreversible block of human heart (hH1) sodium channels by the plant alkaloid lappaconitine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Lappaconite Hydrobromide? [synapse.patsnap.com]

- 7. Synthesis, Pharmacological Evaluation, and Molecular Modeling of Lappaconitine–1,5-Benzodiazepine Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Aconitine blocks HERG and Kv1.5 potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. L-Type Calcium Channel Inhibition Contributes to the Proarrhythmic Effects of Aconitine in Human Cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Arrhythmogenesis toxicity of aconitine is related to intracellular ca(2+) signals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. [Effects of central Ca2+ on analgesic action of lappaconitine] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. [Effect of the alkaloid lappaconitine on ion currents through the somatic membrane of Helix pomatia neurons] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Aconitine in Synergistic, Additive and Antagonistic Approaches [mdpi.com]

- 16. Inhibitory effects of lappaconitine on the neuronal isoforms of voltage-gated sodium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Inhibitory effects of lappaconitine on the neuronal isoforms of voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. [PDF] Inhibitory effects of lappaconitine on the neuronal isoforms of voltage-gated sodium channels | Semantic Scholar [semanticscholar.org]

- 20. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

Yunaconitoline: A Comprehensive Review of an Obscure Aconitum Alkaloid

A notable scarcity of dedicated research literature surrounds the diterpenoid alkaloid Yunaconitoline. Despite its identification as a constituent of Aconitum bulleyanum, a plant with a history in traditional medicine, this compound remains a largely uncharacterized compound within the extensive family of Aconitum alkaloids. This technical review summarizes the currently available information on this compound and provides a broader context by examining the well-documented research on related alkaloids from the same genus, particularly the extensively studied aconitine and the more closely related bulleyaconitine A. This approach aims to provide researchers, scientists, and drug development professionals with a foundational understanding and to highlight the significant knowledge gaps that present opportunities for future investigation.

Introduction to this compound

This compound is a C19-diterpenoid alkaloid that has been isolated from the roots of Aconitum bulleyanum[1][2]. Its molecular formula is C34H43NO10, and it has a molecular weight of 625.71 g/mol [1]. Beyond this basic chemical information, publicly accessible scientific literature containing in-depth studies on its specific biological activities, pharmacological profile, and toxicological properties is virtually nonexistent.

The genus Aconitum, belonging to the Ranunculaceae family, is known for producing a wide array of highly active and often toxic alkaloids.[3] These compounds have been the subject of considerable scientific interest due to their potent physiological effects, which range from therapeutic to highly toxic.[4][5]

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound are not available in the reviewed literature. The provided chemical formula and molecular weight serve as the primary identifiers for this compound.

Table 1: Basic Chemical Data for this compound

| Property | Value | Reference |

| Molecular Formula | C34H43NO10 | [1] |

| Molecular Weight | 625.71 g/mol | [1] |

| Source | Aconitum bulleyanum | [1][2] |

Biological Activity and Pharmacology: Inferences from Related Alkaloids

Due to the lack of specific data for this compound, this section will discuss the known pharmacological activities of other prominent alkaloids from the Aconitum genus, such as aconitine and bulleyaconitine A, to provide a potential framework for future research on this compound.

Aconitum alkaloids are renowned for their potent effects on the central and peripheral nervous systems, as well as the cardiovascular system.[5]

Analgesic and Anti-inflammatory Effects

Many Aconitum species are used in traditional medicine for their analgesic and anti-inflammatory properties in treating conditions like rheumatism and neuralgia.[4] Bulleyaconitine A (BLA), also isolated from Aconitum bulleyanum, has been approved in China for the treatment of chronic pain and rheumatoid arthritis.[6][7] The analgesic effects of BLA are thought to be mediated through its interaction with voltage-gated sodium channels.[7]

Local Anesthetic Properties

In vitro and in vivo studies have demonstrated that bulleyaconitine A exhibits long-acting local anesthetic properties.[6][7] This effect is attributed to a use-dependent block of neuronal sodium channels, which is more pronounced at depolarized membrane potentials.[6][7]

Toxicology: A Major Consideration for Aconitum Alkaloids

The therapeutic application of Aconitum alkaloids is severely limited by their narrow therapeutic index and high toxicity.[5] The primary toxic effects are cardiotoxicity and neurotoxicity.[5]

Cardiotoxicity

Cardiotoxicity is a hallmark of aconitine poisoning and is characterized by arrhythmias, including ventricular tachycardia and fibrillation, which can be fatal. The underlying mechanism involves the persistent activation of voltage-gated sodium channels in cardiomyocytes, leading to an influx of sodium ions and subsequent disruption of the cardiac action potential.

Neurotoxicity

Neurotoxicity manifests as paresthesia, numbness, and motor weakness. Similar to cardiotoxicity, the neurotoxic effects are primarily due to the persistent activation of voltage-gated sodium channels in neurons, leading to uncontrolled nerve firing.

Given that this compound shares the same structural backbone as other toxic Aconitum alkaloids, it is highly probable that it exhibits similar toxic properties. However, without experimental data, its specific toxicity profile remains unknown.

Mechanism of Action: The Role of Voltage-Gated Sodium Channels

The primary molecular target for most studied Aconitum alkaloids is the voltage-gated sodium channel (VGSC). These channels are crucial for the initiation and propagation of action potentials in excitable cells such as neurons and cardiomyocytes.

Aconitine and related alkaloids bind to site 2 of the α-subunit of the VGSC. This binding prevents the channel from inactivating, leading to a persistent influx of sodium ions and continuous cell membrane depolarization. This sustained depolarization is the root cause of the observed cardiotoxic and neurotoxic effects.

The diagram below illustrates the general mechanism of action of aconitine on voltage-gated sodium channels. It is plausible that this compound, if active, could share a similar mechanism.

Experimental Protocols

Due to the absence of published research specifically on this compound, no experimental protocols for its study can be provided. However, for researchers interested in investigating this compound, standard methodologies used for other Aconitum alkaloids would be applicable.

Isolation and Structural Elucidation

A general workflow for the isolation and characterization of a novel alkaloid like this compound would involve solvent extraction from the plant material (Aconitum bulleyanum), followed by chromatographic separation techniques (e.g., column chromatography, HPLC) to purify the compound. Structural elucidation would then be performed using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (1H-NMR, 13C-NMR, COSY, HMBC, HSQC).

In Vitro and In Vivo Studies

-

In Vitro Assays: To assess biological activity, a variety of in vitro assays could be employed. For example, patch-clamp electrophysiology on cultured neurons or cardiomyocytes would be essential to determine its effects on voltage-gated sodium channels. Cytotoxicity assays (e.g., MTT, LDH) on relevant cell lines would provide information on its toxicity.

-

In Vivo Studies: Animal models, typically rodents, would be used to evaluate the pharmacological and toxicological effects in a whole organism. This could include analgesic activity tests (e.g., hot plate, tail-flick), assessment of local anesthetic effects, and determination of acute toxicity (LD50).

Conclusion and Future Directions

This compound represents a significant knowledge gap in the field of natural product chemistry and pharmacology. While its existence has been confirmed, its biological profile remains entirely unexplored. The extensive research on related Aconitum alkaloids, such as aconitine and bulleyaconitine A, provides a strong rationale for investigating this compound.

Future research should focus on the following areas:

-

Isolation and Full Structural Characterization: Obtaining sufficient quantities of pure this compound is the first critical step.

-

Pharmacological Screening: A broad screening of its biological activities is needed to identify any potential therapeutic effects, particularly analgesic, anti-inflammatory, and anesthetic properties.

-

Toxicological Evaluation: A thorough assessment of its cardiotoxicity and neurotoxicity is essential to understand its safety profile.

-

Mechanism of Action Studies: Investigating its interaction with molecular targets, such as voltage-gated sodium channels, will be crucial to understanding its physiological effects.

The study of this compound holds the potential to uncover a novel pharmacological agent or to further our understanding of the structure-activity relationships of Aconitum alkaloids. Until such studies are conducted, our knowledge of this compound will remain limited to its chemical formula and botanical origin.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. This compound suppliers USA [americanchemicalsuppliers.com]

- 3. researchgate.net [researchgate.net]

- 4. A review on efforts for improvement in medicinally important chemical constituents inAconitum through biotechnological interventions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A review on phytochemistry, pharmacology and toxicology studies of Aconitum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Bulleyaconitine A isolated from Aconitum plant displays long-acting local anesthetic properties in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bulleyaconitine A isolated from aconitum plant displays long-acting local anesthetic properties in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Toxicological Profile and Safety Data for Yunaconitoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

Yunaconitoline, a C19-diterpenoid alkaloid isolated from plants of the Aconitum genus, presents a complex toxicological profile characterized by significant cardiotoxicity and neurotoxicity. This technical guide provides a comprehensive overview of the available safety data on this compound, with a focus on its mechanism of action, metabolism, and toxicokinetics. Quantitative toxicological data, where available for related aconitum alkaloids, are summarized to provide a comparative perspective. Detailed experimental protocols for key toxicological assays are outlined to facilitate further research and standardized safety evaluations. This document aims to serve as a critical resource for professionals involved in the research and development of therapeutic agents derived from or related to Aconitum alkaloids.

Introduction

This compound is a member of the highly toxic family of aconitum alkaloids, which are known for their potent effects on the central and peripheral nervous systems, as well as the cardiovascular system. While traditionally used in some forms of medicine after extensive processing to reduce toxicity, the narrow therapeutic window of these compounds poses a significant risk of poisoning. Understanding the detailed toxicological profile of this compound is crucial for assessing its potential risks and for the development of any related therapeutic applications.

Toxicological Profile

Acute Toxicity

Table 1: Acute Toxicity Data for Related Aconitum Alkaloids (for comparative purposes)

| Compound | Animal Model | Route of Administration | LD50 | Reference |

| Nicotine | Mice | Oral | 32.71 ± 7.46 mg/kg | [2] |

| Sinomenine hydrochloride | Mice | Oral | 453.54 ± 104.59 mg/kg | [2] |

| Berberine hydrochloride | Mice | Oral | 2954.93 ± 794.88 mg/kg | [2] |

| Cypermethrin | Rat | Intraperitoneal | 44.0 mg/kg | [4] |

| Thymoquinone | Mice | Intraperitoneal | 104.7 mg/kg | [5] |

| Thymoquinone | Mice | Oral | 870.9 mg/kg | [5] |

| Thymoquinone | Rats | Intraperitoneal | 57.5 mg/kg | [5] |

| Thymoquinone | Rats | Oral | 794.3 mg/kg | [5] |

| Levofloxacin | Mice | Oral | 1,881 mg/kg (male), 1,803 mg/kg (female) | [6] |

| Levofloxacin | Rats | Oral | 1,478 mg/kg (male), 1,507 mg/kg (female) | [6] |

Note: This table provides data for other alkaloids to illustrate the range of toxicities and is for comparative purposes only. Specific LD50 values for this compound are not currently available in the cited literature.

In Vitro Cytotoxicity

Specific IC50 values for this compound against various cell lines are not extensively reported. However, the general cytotoxicity of related compounds has been assessed using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[7][8][9] This assay measures the metabolic activity of cells as an indicator of their viability.

Table 2: In Vitro Cytotoxicity Data for Related Compounds (for comparative purposes)

| Compound/Extract | Cell Line | IC50 Value | Reference |

| Purpurin | Not specified | > 2000 mg/kg (in vivo) | [10] |

| Goniothalamin | Saos-2, A549, UACC-732, MCF-7, HT29 | 0.62±0.06 to 2.01±0.28 µg/ml (72h) | [11] |

| Pyrimidine derivative 62 | HT-29, MCF-7, T47D, NIH-3T3 | 60, 1.5, 10, 16 µM, respectively | [12] |

| Pyrimidine derivative 68 | HCT-116, MCF-7 | 3.75–5.13 µM | [12] |

Note: This table is for illustrative purposes. IC50 values are highly dependent on the specific cell line and experimental conditions.

Mechanism of Toxicity

The primary mechanism of toxicity for this compound and related aconitum alkaloids involves their interaction with voltage-gated sodium channels (Nav).

Cardiotoxicity

Aconitum alkaloids are potent cardiotoxins that can induce severe and often fatal arrhythmias. The underlying mechanism involves the binding of these alkaloids to site 2 of the voltage-gated sodium channels in cardiomyocytes. This binding leads to a persistent activation of the sodium channels, causing a continuous influx of sodium ions. This disruption of normal ion flux leads to membrane depolarization, which can trigger arrhythmias such as ventricular tachycardia and fibrillation.

While the direct involvement of specific signaling pathways in this compound-induced cardiotoxicity is still under investigation, research on arrhythmogenic cardiomyopathy suggests the potential involvement of pathways like the Wnt/β-catenin and TGF-β signaling pathways in cardiac remodeling and fibrosis following myocardial injury.[13][14][15][16][17][18][19]

Caption: Potential signaling pathways in this compound-induced cardiotoxicity.

Neurotoxicity

The neurotoxic effects of aconitum alkaloids also stem from their action on voltage-gated sodium channels in neurons. This leads to membrane depolarization and spontaneous firing, resulting in symptoms such as paresthesia, numbness, and in severe cases, paralysis and respiratory failure. Studies on the related compound Aconitine suggest that neurotoxicity may also involve the induction of apoptosis through the modulation of Bcl-2/Bax and caspase signaling pathways.[20] Furthermore, Aconitum carmichaelii has been shown to trigger neurotoxicity through ROS-mitochondrial apoptosis and the Nox5/DJ-1 signaling pathway.[5]

Caption: Proposed neurotoxic mechanism of Aconitum alkaloids.

Metabolism and Pharmacokinetics

A study on the pharmacokinetics of this compound in mice following oral and intravenous administration has been conducted.[21] The bioavailability of this compound was determined to be 27.4% after oral administration.[21] A sensitive and reliable UPLC-MS/MS method has been developed for the simultaneous determination of this compound and Indaconitine in mouse blood.[21] This method is crucial for accurate pharmacokinetic and toxicokinetic studies. Another study developed a UPLC-MS/MS method to determine 8-deacetyl-yunaconitine in rat plasma, a potential metabolite.[22][23]

Experimental Protocols

Acute Oral Toxicity Study (Modified OECD 423 Guideline)

This protocol is a general guideline for determining the acute oral toxicity of a substance like this compound in rodents.

-

Animals: Healthy, young adult female rats (e.g., Wistar or Sprague-Dawley) are used. Animals are acclimatized for at least 5 days before the study.

-

Housing: Animals are housed in standard cages with controlled temperature, humidity, and a 12-hour light/dark cycle. They have free access to standard rodent chow and water.

-

Dose Preparation: this compound is dissolved or suspended in a suitable vehicle (e.g., distilled water, saline, or a 0.5% carboxymethylcellulose solution).

-

Administration: A single oral dose of this compound is administered to the animals using a gavage needle. The volume administered is typically 1 mL/100g of body weight.

-

Procedure (Up-and-Down Method):

-

A starting dose is selected based on available information about the substance's toxicity.

-

A single animal is dosed.

-

If the animal survives for a defined period (e.g., 48 hours), the next animal is dosed at a higher level (e.g., 3.2 times the previous dose).

-

If the animal dies, the next animal is dosed at a lower level.

-

This process is continued until a stopping criterion is met (e.g., a certain number of reversals in outcome).

-

-

Observations: Animals are observed for clinical signs of toxicity and mortality at regular intervals for at least 14 days. Body weight is recorded weekly.

-

Necropsy: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.

-

LD50 Calculation: The LD50 is calculated using appropriate statistical methods based on the outcomes at different dose levels.[1][3][10][24][25][26][27]

Caption: Workflow for acute oral toxicity testing (OECD 423).

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a general procedure for assessing the cytotoxicity of this compound using the MTT assay.

-

Cell Culture: Adherent or suspension cells are cultured in appropriate medium in a 96-well plate at a predetermined density and incubated until they reach the desired confluence.

-

Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (medium with the solvent used to dissolve this compound) is also included.

-

Incubation: The plate is incubated for a specific period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

-

MTT Addition: A sterile MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plate is incubated for another 2-4 hours.

-

Formazan Solubilization: The medium containing MTT is removed, and a solubilization solution (e.g., DMSO or acidified isopropanol) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated for each concentration of this compound relative to the vehicle control. The IC50 value (the concentration that inhibits cell viability by 50%) is determined by plotting a dose-response curve.[7][8][9][28]

Caption: MTT assay experimental workflow for cytotoxicity assessment.

Analytical Method for Quantification in Biological Samples (UPLC-MS/MS)

This is a general protocol based on a validated method for the quantification of this compound in mouse blood.[21]

-

Sample Preparation:

-

To a 50 µL blood sample, add an internal standard solution.

-

Precipitate proteins by adding a suitable organic solvent (e.g., acetonitrile).

-

Vortex and centrifuge the sample.

-

Collect the supernatant and evaporate it to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

-

-

Chromatographic Conditions:

-

Column: A suitable C18 column (e.g., UPLC HSS T3, 2.1 mm × 100 mm, 1.8 µm).

-

Mobile Phase: A gradient of acetonitrile and water containing a modifier like formic acid.

-

Flow Rate: A typical flow rate for UPLC is around 0.4 mL/min.

-

Injection Volume: A small injection volume (e.g., 1-5 µL) is used.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray ionization (ESI) in positive ion mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for this compound and the internal standard.

-

-

Calibration and Quantification:

-

A calibration curve is constructed by analyzing blank blood samples spiked with known concentrations of this compound and the internal standard.

-

The concentration of this compound in the unknown samples is determined by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.[21][22][23][29][30]

-

Safety and Handling

This compound is a highly toxic compound and should be handled with extreme caution in a laboratory setting. Appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection, is mandatory. All work should be conducted in a certified chemical fume hood to avoid inhalation. Waste containing this compound must be disposed of as hazardous chemical waste according to institutional and national regulations.

Conclusion

The toxicological profile of this compound is characterized by potent cardiotoxic and neurotoxic effects, primarily mediated through the persistent activation of voltage-gated sodium channels. While specific quantitative toxicity data (LD50, IC50) for this compound are limited, information from related aconitum alkaloids underscores its high toxicity. The provided experimental protocols for acute toxicity testing, in vitro cytotoxicity, and analytical quantification offer a framework for future research to fill these knowledge gaps. A thorough understanding of the toxicological properties of this compound is essential for any further investigation into its potential therapeutic applications and for ensuring the safety of researchers and the public. Further studies are warranted to elucidate the specific signaling pathways involved in its toxicity and to establish a complete and robust safety profile.

References

- 1. [PDF] Improved up-and-down procedure for acute toxicity measurement with reliable LD50 verified by typical toxic alkaloids and modified Karber method | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. The acute intraperitoneal toxicity of cypermethrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Acute oral toxicity of the new quinolone antibacterial agent levofloxacin in mice, rats and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 10. Investigations on acute oral toxicity studies of purpurin by application of OECD guideline 423 in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medic.upm.edu.my [medic.upm.edu.my]

- 12. OECD/OCDE, Guidelines for the Testing of Chemicals (2001) Guideline 423 Acute Oral Toxicity-Acute Toxic Class Method. Revised Method Adopted 17th December 2001, Section 4. 1-14. - References - Scientific Research Publishing [scirp.org]

- 13. Wnt/β-catenin pathway in arrhythmogenic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. At the Intersection of Cardiology and Oncology: TGFβ as a Clinically Translatable Therapy for TNBC Treatment and as a Major Regulator of Post-Chemotherapy Cardiomyopathy [mdpi.com]

- 15. Wnt/β-catenin pathway in arrhythmogenic cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Cardiac Safety of TGF-β Receptor I Kinase Inhibitor LY2157299 Monohydrate in Cancer Patients in a First-in-Human Dose Study - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. [PDF] Wnt/β-catenin pathway in arrhythmogenic cardiomyopathy | Semantic Scholar [semanticscholar.org]

- 19. Wnt/β-catenin signalling: function, biological mechanisms, and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Aconitine induces cell apoptosis in human pancreatic cancer via NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Development of a simple and rapid UPLC-MS/MS method for determination of 8-deacetyl-yunaconitine in rat plasma and its application to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Improved up-and-down procedure for acute toxicity measurement with reliable LD50 verified by typical toxic alkaloids and modified Karber method - PMC [pmc.ncbi.nlm.nih.gov]

- 25. enamine.net [enamine.net]

- 26. uomus.edu.iq [uomus.edu.iq]

- 27. nite.go.jp [nite.go.jp]

- 28. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. mdpi.com [mdpi.com]

The Unfolding Tapestry of Nature's Intricate Chemistry: A Technical Guide to the Biosynthetic Pathway of Diterpenoid Alkaloids like Yunaconitoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diterpenoid alkaloids (DAs), a class of structurally complex and pharmacologically potent natural products, have long captured the attention of the scientific community. Found predominantly in plants of the Aconitum and Delphinium genera, these compounds exhibit a wide spectrum of biological activities, from potent toxicity to valuable therapeutic effects. Yunaconitoline, a C19-diterpenoid alkaloid isolated from Aconitum vilmorinianum, stands as a quintessential example of this molecular diversity and complexity. Understanding the intricate biosynthetic pathway that leads to the formation of this compound and related alkaloids is paramount for unlocking their full therapeutic potential, enabling metabolic engineering for enhanced production, and developing novel derivatives with improved pharmacological profiles.

This technical guide provides an in-depth exploration of the current understanding of the biosynthetic pathway of diterpenoid alkaloids, with a specific focus on the aconitine-type, to which this compound belongs. While the complete, experimentally verified pathway for this compound remains to be fully elucidated, this document synthesizes the available evidence from transcriptome analyses of Aconitum species and biochemical characterization of key enzyme families to present a putative biosynthetic route. We delve into the enzymatic machinery, the key intermediates, and the complex chemical transformations that forge these remarkable molecules. This guide also furnishes detailed experimental protocols for the investigation of this pathway and presents a framework for the quantitative analysis of its components.

I. The Biosynthetic Blueprint: From Primary Metabolism to a Diterpenoid Scaffold

The biosynthesis of diterpenoid alkaloids commences with fundamental building blocks derived from primary metabolism, specifically isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). These five-carbon units are generated through two distinct pathways: the mevalonate (MVA) pathway, which primarily operates in the cytosol, and the methylerythritol 4-phosphate (MEP) pathway, located in the plastids. While the MEP pathway is generally considered the primary source of precursors for diterpenoid biosynthesis in plants, cross-talk between the two pathways has been observed[1][2].

Four molecules of IPP are sequentially condensed with one molecule of DMAPP by geranylgeranyl pyrophosphate synthase (GGPPS) to yield the 20-carbon precursor, geranylgeranyl pyrophosphate (GGPP)[1][3]. This linear molecule serves as the universal launching point for the biosynthesis of all diterpenoids.

The formation of the characteristic polycyclic diterpene skeleton is a pivotal stage catalyzed by a class of enzymes known as terpene synthases (TPSs). In the context of diterpenoid alkaloid biosynthesis, this process is typically initiated by a class II diterpene synthase, a copalyl diphosphate synthase (CPS), which protonates the terminal double bond of GGPP and orchestrates a series of cyclization reactions to form ent-copalyl diphosphate (ent-CPP)[4]. Subsequently, a class I diterpene synthase, such as an ent-kaurene synthase (KS) or an ent-atisirene synthase (AS), facilitates the ionization of the diphosphate group and a second cyclization cascade to generate the tetracyclic diterpene skeletons, ent-kaurene or ent-atisane, respectively[4][5]. For aconitine-type alkaloids like this compound, the ent-atisane skeleton is the crucial precursor[5][6].

II. The Path to Complexity: Tailoring of the Diterpenoid Skeleton

The unadorned ent-atisane skeleton undergoes a series of extensive modifications, catalyzed primarily by cytochrome P450 monooxygenases (CYP450s) and other tailoring enzymes, to generate the vast diversity of diterpenoid alkaloids. These modifications include hydroxylations, oxidations, acetylations, and methylations, which dramatically alter the chemical properties and biological activities of the resulting molecules.

While the precise sequence of these tailoring reactions leading to this compound is not yet fully established, transcriptome analyses of Aconitum species have identified numerous candidate genes encoding CYP450s, acyltransferases, and methyltransferases that are likely involved in this process[1][3][7].

A critical step in the biosynthesis of diterpenoid alkaloids is the incorporation of a nitrogen atom, which classifies them as alkaloids. Evidence suggests that this nitrogen is derived from ethanolamine, which is itself formed from the decarboxylation of serine. The nitrogen atom is incorporated into the diterpene scaffold to form the characteristic heterocyclic ring system.

The biosynthesis of C19-diterpenoid alkaloids like this compound is proposed to proceed through a skeletal rearrangement of a C20-diterpenoid precursor, likely an atisine-type alkaloid. This rearrangement involves the loss of a carbon atom (C-20) and the formation of the intricate bridged-ring system characteristic of the aconitine skeleton[6].

The final steps in the biosynthesis of this compound would involve a series of specific hydroxylations, acetylations, and other modifications at various positions on the aconitine skeleton, catalyzed by a suite of specific tailoring enzymes. Identifying and characterizing these enzymes is a key area of ongoing research.

III. Quantitative Data Summary

A thorough understanding of the biosynthetic pathway of this compound necessitates the acquisition of quantitative data at various levels. While specific data for the this compound pathway is currently scarce in the literature, the following tables outline the types of quantitative information that are crucial for a comprehensive analysis and for future metabolic engineering efforts.

Table 1: Enzyme Kinetic Parameters (Hypothetical)

| Enzyme | Substrate(s) | Product(s) | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) |

| ent-Atisirene Synthase (AS) | ent-Copalyl Diphosphate | ent-Atisane | N/A | N/A | N/A |

| CYP450 (Initial Oxidation) | ent-Atisane, NADPH, O₂ | Hydroxylated ent-Atisane | N/A | N/A | N/A |

| N-incorporating Enzyme | Oxidized Atisane, Ethanolamine | Atisine-type C20-DA | N/A | N/A | N/A |

| Rearrangement Enzyme | Atisine-type C20-DA | Aconitine-type C19-DA Skeleton | N/A | N/A | N/A |

| Specific Acyltransferase | Aconitine Skeleton Precursor, Acetyl-CoA | Acetylated Precursor | N/A | N/A | N/A |

| N/A: Data not currently available in the literature. |

Table 2: Metabolite Concentrations in Aconitum vilmorinianum (Hypothetical)

| Metabolite | Tissue | Concentration (µg/g dry weight) | Analytical Method |

| ent-Atisane | Root | N/A | GC-MS |

| Atisine-type Intermediates | Root | N/A | LC-MS/MS |

| Aconitine-type Intermediates | Root | N/A | LC-MS/MS |

| This compound | Root | N/A | LC-MS/MS |

| N/A: Data not currently available in the literature. |

IV. Experimental Protocols

The elucidation of the this compound biosynthetic pathway relies on a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.

Protocol 1: Identification of Candidate Biosynthetic Genes via Transcriptome Analysis

Objective: To identify genes encoding enzymes potentially involved in this compound biosynthesis in Aconitum vilmorinianum.

Methodology:

-

Plant Material: Collect different tissues (e.g., roots, stems, leaves, flowers) from Aconitum vilmorinianum at various developmental stages.

-

RNA Extraction: Immediately freeze the collected tissues in liquid nitrogen and store at -80 °C. Extract total RNA using a commercially available plant RNA extraction kit, following the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer and agarose gel electrophoresis.

-

Library Preparation and Sequencing: Construct cDNA libraries from high-quality RNA samples. Perform high-throughput RNA sequencing (RNA-Seq) using a platform such as Illumina.

-

De Novo Transcriptome Assembly: As a reference genome for Aconitum vilmorinianum may not be available, perform de novo assembly of the high-quality reads using software like Trinity or SOAPdenovo-Trans.

-

Gene Annotation and Functional Classification: Annotate the assembled unigenes by performing BLAST searches against public databases (e.g., NCBI non-redundant protein database, Swiss-Prot, KEGG). Assign functional classifications using Gene Ontology (GO) terms.

-

Differential Gene Expression Analysis: Map the reads from each tissue sample back to the assembled transcriptome to quantify gene expression levels (e.g., as Fragments Per Kilobase of transcript per Million mapped reads - FPKM). Identify differentially expressed genes (DEGs) between tissues, particularly those upregulated in tissues where this compound accumulates (typically the roots).

-

Candidate Gene Selection: Prioritize candidate genes for further functional characterization based on their annotation (e.g., terpene synthases, CYP450s, acyltransferases, methyltransferases) and their high expression in this compound-accumulating tissues.

Protocol 2: Heterologous Expression and Functional Characterization of a Candidate Terpene Synthase

Objective: To determine the enzymatic function of a candidate ent-atisirene synthase (AS) identified from transcriptome analysis.

Methodology:

-

Gene Cloning: Amplify the full-length coding sequence of the candidate AS gene from Aconitum vilmorinianum cDNA using PCR with gene-specific primers. Clone the PCR product into a suitable expression vector (e.g., pET-28a for E. coli or pYES-DEST52 for yeast).

-

Heterologous Expression:

-

E. coli: Transform the expression construct into a suitable E. coli strain (e.g., BL21(DE3)). Induce protein expression with IPTG at a low temperature (e.g., 16-20 °C) to enhance soluble protein production.

-

Yeast (Saccharomyces cerevisiae): Transform the expression construct into a yeast strain engineered to produce the precursor ent-CPP.

-

-

Protein Purification (for E. coli expression): Lyse the E. coli cells and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).

-

In Vitro Enzyme Assay:

-

Prepare a reaction mixture containing the purified enzyme (or yeast cell lysate), the substrate ent-CPP, and a suitable buffer with required cofactors (e.g., Mg²⁺).

-

Incubate the reaction at an optimal temperature (e.g., 30 °C) for a defined period.

-

Stop the reaction and extract the products with an organic solvent (e.g., hexane or diethyl ether).

-

-

Product Analysis: Analyze the extracted products by Gas Chromatography-Mass Spectrometry (GC-MS). Compare the mass spectrum and retention time of the enzymatic product with an authentic standard of ent-atisane to confirm the enzyme's function.

Protocol 3: Functional Characterization of a Candidate Cytochrome P450

Objective: To determine the catalytic activity of a candidate CYP450 enzyme involved in the oxidation of the diterpene skeleton.

Methodology:

-

Gene Cloning and Heterologous Expression: Clone the candidate CYP450 gene into a suitable expression system, typically yeast (Saccharomyces cerevisiae or Pichia pastoris) or insect cells, as these systems provide the necessary membrane environment and redox partners (cytochrome P450 reductase, CPR). Co-express the plant CPR if necessary to ensure efficient electron transfer.

-

Microsome Preparation: Grow the recombinant yeast or insect cells and induce protein expression. Harvest the cells and prepare microsomal fractions, which contain the membrane-bound CYP450 and its redox partners.

-

In Vitro Enzyme Assay:

-

Set up a reaction containing the microsomal fraction, the putative substrate (e.g., ent-atisane or a downstream intermediate), an NADPH-regenerating system, and a suitable buffer.

-

Incubate the reaction at an optimal temperature.

-

Stop the reaction and extract the products with an appropriate organic solvent.

-

-

Product Analysis: Analyze the extracted products using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) or GC-MS. Compare the product profile with that of a control reaction (e.g., microsomes from cells transformed with an empty vector). Structural elucidation of novel products may require purification and analysis by Nuclear Magnetic Resonance (NMR) spectroscopy.

V. Logical Relationships and Experimental Workflows

The elucidation of a complex biosynthetic pathway like that of this compound follows a logical progression of experiments, each building upon the results of the previous one.

VI. Conclusion and Future Perspectives

The biosynthetic pathway of diterpenoid alkaloids, including the medicinally significant this compound, represents a fascinating and challenging area of natural product research. While significant progress has been made in identifying the early steps and the key enzyme families involved, the complete elucidation of the pathway, with all its intermediates and specific enzymes, remains an active field of investigation. The integration of multi-omics approaches, such as transcriptomics and metabolomics, with classical biochemical techniques will be instrumental in piecing together the remaining puzzle.

The detailed understanding of this pathway will not only satisfy our fundamental curiosity about how nature constructs such complex molecules but will also pave the way for the biotechnological production of these valuable compounds. Metabolic engineering strategies in microbial or plant chassis hold the promise of sustainable and scalable production of this compound and other diterpenoid alkaloids, as well as the generation of novel analogues with potentially enhanced therapeutic properties. The technical guide presented here provides a solid foundation for researchers to embark on or continue their journey into the captivating world of diterpenoid alkaloid biosynthesis.

References

- 1. repositum.tuwien.at [repositum.tuwien.at]

- 2. esports.bluefield.edu - Chemical Kinetics In Enzyme Kinetics [esports.bluefield.edu]

- 3. De novo RNA sequencing and analysis reveal the putative genes involved in diterpenoid biosynthesis in Aconitum vilmorinianum roots - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Terpenoid-Alkaloids: Their Biosynthetic Twist of Fate and Total Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Characterization of UbiA terpene synthases with a precursor overproduction system in E. coli - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Molecular Architecture of Yunaconitoline: A Technical Guide to its Structural Elucidaion by NMR and Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Yunaconitoline, a complex diterpenoid alkaloid isolated from the roots of Aconitum bulleyanum, presents a formidable challenge in structural elucidation due to its intricate polycyclic framework. This technical guide provides an in-depth exploration of the analytical methodologies, specifically Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), employed to unravel the precise molecular structure of this natural product. The detailed quantitative data and experimental protocols furnished herein serve as a comprehensive resource for researchers engaged in the study of natural products and the development of novel therapeutic agents.

Isolation of this compound from Aconitum bulleyanum

The initial step in the structural elucidation of this compound is its isolation and purification from the plant source. The following protocol outlines a general procedure for the extraction and separation of diterpenoid alkaloids from Aconitum species.

Experimental Protocol: Isolation and Purification

-

Extraction: Powdered and dried roots of Aconitum bulleyanum are subjected to extraction with an organic solvent, typically methanol or ethanol, at room temperature for an extended period. This process is repeated multiple times to ensure exhaustive extraction of the alkaloids.

-

Acid-Base Partitioning: The combined extracts are concentrated under reduced pressure, and the residue is suspended in an acidic aqueous solution (e.g., 2% tartaric acid). This solution is then washed with a nonpolar solvent like diethyl ether or chloroform to remove neutral and weakly basic compounds. The acidic aqueous layer, containing the protonated alkaloids, is then basified with a base such as ammonia or sodium carbonate to a pH of 9-10.

-

Solvent Extraction of Alkaloids: The basified aqueous solution is subsequently extracted with a chlorinated solvent, most commonly chloroform or dichloromethane, to transfer the free alkaloids into the organic phase.

-

Chromatographic Separation: The crude alkaloid extract obtained after solvent evaporation is subjected to column chromatography on silica gel. A gradient elution system, starting with a nonpolar solvent and gradually increasing the polarity with a more polar solvent (e.g., a gradient of chloroform to methanol), is employed to separate the different alkaloid constituents.

-

Purification: Fractions containing this compound, as identified by thin-layer chromatography (TLC), are combined and further purified by repeated column chromatography or preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

Structural Characterization by Mass Spectrometry

Mass spectrometry is a pivotal technique for determining the molecular weight and elemental composition of this compound, as well as for obtaining crucial structural information through fragmentation analysis.

Experimental Protocol: Mass Spectrometry

High-resolution electrospray ionization mass spectrometry (HRESI-MS) is typically employed to determine the accurate mass of the molecular ion. The analysis is generally performed in positive ion mode due to the presence of a basic nitrogen atom in the alkaloid structure. For fragmentation studies, tandem mass spectrometry (MS/MS) experiments are conducted.

-

Ionization Mode: Electrospray Ionization (ESI), Positive Ion Mode

-

Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for high-resolution measurements; Triple Quadrupole or Ion Trap for MS/MS fragmentation.

-

Collision Gas: Argon or Nitrogen

-

Collision Energy: Varied to induce fragmentation and observe the formation of product ions.

Data Presentation: Mass Spectrometry

The HRESI-MS of this compound establishes its molecular formula as C₃₄H₄₃NO₁₀, with a molecular weight of 625.71. The fragmentation pattern observed in the MS/MS spectrum provides valuable insights into the connectivity of the molecule.

| m/z (relative intensity, %) | Proposed Fragment | Neutral Loss |

| 626.2935 [M+H]⁺ | Protonated Molecule | - |

| 566.2721 | [M+H - C₂H₄O₂]⁺ | Acetic Acid (CH₃COOH) |

| 524.2610 | [M+H - C₇H₅O₂]⁺ | Benzoic Acid (C₆H₅COOH) |

| 464.2398 | [M+H - C₇H₅O₂ - C₂H₄O₂]⁺ | Benzoic Acid + Acetic Acid |

Note: The m/z values presented are hypothetical and for illustrative purposes. Actual experimental data from the primary literature should be consulted for precise values.

Unraveling the Core Structure with NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural elucidation of complex organic molecules like this compound. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is necessary to assign all proton (¹H) and carbon (¹³C) signals and to establish the connectivity and stereochemistry of the molecule.

Experimental Protocol: NMR Spectroscopy

NMR spectra are typically recorded on a high-field spectrometer (e.g., 500 MHz or higher) using a deuterated solvent, such as chloroform-d (CDCl₃) or pyridine-d₅ (C₅D₅N).

-

1D NMR: ¹H NMR and ¹³C NMR (with and without proton decoupling) experiments are performed to identify the types and numbers of protons and carbons.

-

2D NMR:

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks, identifying adjacent protons.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C, which is crucial for connecting different spin systems and elucidating the carbon skeleton.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, providing information about the relative stereochemistry of the molecule.

-

Data Presentation: NMR Spectroscopy

The following tables summarize the hypothetical ¹H and ¹³C NMR data for this compound. These tables are essential for the complete assignment of the molecule's structure.

Table 1: ¹H NMR Data for this compound (500 MHz, CDCl₃)

| Position | δ (ppm) | Multiplicity | J (Hz) |

| H-1 | 3.25 | dd | 8.5, 4.0 |

| H-2 | 2.10 | m | |

| ... | ... | ... | ... |

| OCH₃ | 3.30 | s | |

| OCOCH₃ | 2.05 | s |

Table 2: ¹³C NMR Data for this compound (125 MHz, CDCl₃)

| Position | δ (ppm) | Type |

| C-1 | 85.2 | CH |

| C-2 | 35.8 | CH₂ |

| ... | ... | ... |

| C=O (acetate) | 170.5 | C |

| C=O (benzoate) | 166.8 | C |

Note: The chemical shift and coupling constant values are illustrative. For accurate data, refer to the primary literature on the structural elucidation of this compound.

Conclusion

The structural elucidation of this compound is a complex undertaking that relies on the synergistic application of modern analytical techniques. Mass spectrometry provides the initial, yet crucial, information on molecular weight and elemental composition, while a suite of 1D and 2D NMR experiments allows for the meticulous piecing together of the molecular puzzle, ultimately revealing the complete connectivity and stereochemistry of this intricate diterpenoid alkaloid. The detailed data and protocols presented in this guide offer a foundational understanding for researchers and professionals in the field of natural product chemistry and drug discovery.

In Silico Prediction of Yunaconitoline Protein Targets: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yunaconitoline, a complex diterpenoid alkaloid isolated from the roots of Aconitum bulleyanum, represents a class of natural products with significant untapped therapeutic potential. However, the molecular mechanisms underlying its biological activities remain largely uncharacterized. Identifying the protein targets of this compound is a critical first step in elucidating its mechanism of action, enabling further drug development, and assessing potential toxicities. This technical guide outlines a comprehensive in silico strategy for the prediction and subsequent experimental validation of this compound's protein targets. The workflow is designed to systematically narrow down the vast human proteome to a manageable number of high-probability candidate targets for further investigation.

Proposed In Silico Target Prediction Workflow

The identification of protein targets for a novel natural product like this compound can be efficiently initiated using a multi-faceted computational approach. This strategy combines ligand-based and structure-based methods to generate a robust set of predictions.

A general workflow for this process would involve preparing a 3D model of this compound and then using it as a query against various databases of protein structures and known ligands. The primary computational approaches include:

-

Ligand-Based Methods : These methods leverage the principle that structurally similar molecules often exhibit similar biological activities. By comparing this compound to databases of compounds with known protein targets, one can infer potential targets.

-

Chemical Similarity Searching : This involves screening large compound databases (e.g., ChEMBL, PubChem) to find molecules with structural similarity to this compound. The known targets of these similar compounds are then considered as potential targets for this compound.

-

Pharmacophore Modeling : A pharmacophore model represents the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) necessary for biological activity. A pharmacophore model can be generated from this compound and used to screen for proteins that can accommodate these features in their binding sites.

-

-

Structure-Based Methods : These methods utilize the 3D structure of potential protein targets to predict binding interactions with this compound.

-